MDL-800

説明

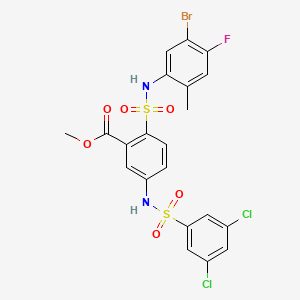

Structure

3D Structure

特性

IUPAC Name |

methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFQBYBODAKGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrCl2FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MDL-800: A Comprehensive Technical Guide for Researchers

COMPOUND AT A GLANCE

| Identifier | MDL-800 |

| Type | Small Molecule Allosteric Activator |

| Primary Target | Sirtuin 6 (SIRT6) |

| Chemical Formula | C₂₁H₁₆BrCl₂FN₂O₆S₂ |

| Molecular Weight | 626.3 g/mol |

| CAS Number | 2275619-53-7 |

Introduction

MDL-800 is a first-in-class, selective, and cell-permeable allosteric activator of Sirtuin 6 (SIRT6), an NAD⁺-dependent deacetylase. SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, inflammation, and aging. The dysregulation of SIRT6 has been implicated in numerous diseases, most notably in cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of MDL-800, including its mechanism of action, synthesis, key experimental data, and detailed protocols for its use in research settings.

Mechanism of Action

MDL-800 functions as an allosteric activator of SIRT6.[1][2] It binds to a specific allosteric site on the SIRT6 enzyme, distinct from the catalytic site, inducing a conformational change that enhances the enzyme's deacetylase activity.[1][3] This activation leads to the increased deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[4] The reduction in these histone acetylation marks is associated with transcriptional repression of genes involved in cell proliferation and survival.

The activation of SIRT6 by MDL-800 has been shown to increase the binding affinities of both the acetylated substrate and the NAD⁺ cofactor to the enzyme, thereby increasing its catalytic efficiency.[5]

Quantitative Data

The following tables summarize the key quantitative data for MDL-800's activity in various assays.

Table 1: In Vitro Activity

| Parameter | Value | Assay Conditions | Reference |

| EC₅₀ (SIRT6 Activation) | 10.3 ± 0.3 µM | Fluor de Lys (FDL) assay with RHKK-Ac-AMC peptide | [4] |

| EC₅₀ (SIRT6 Activation) | 11.0 ± 0.3 µM | FDL assay with RHKK-Ac-AMC peptide | [4] |

| Selectivity | >10-fold selective for SIRT6 over SIRT2, SIRT5, and SIRT7. No activity towards SIRT1, SIRT3, SIRT4, and HDAC1-11 at concentrations up to 100 µM. | Cell-free deacetylase assays | [2][6] |

Table 2: Cellular Activity

| Cell Line | Assay | Parameter | Value | Reference |

| BEL-7405 (Hepatocellular Carcinoma) | Cell Proliferation | IC₅₀ | 23.3 µM | [6] |

| BEL-7405 (Hepatocellular Carcinoma) | Histone Deacetylation | IC₅₀ | 23.3 µM | [6] |

| BEL-7405 (Hepatocellular Carcinoma) | Cell Death | EC₅₀ | 90.4 µM | [2] |

| NSCLC Cell Lines (Various) | Cell Proliferation | IC₅₀ | 21.5 - 34.5 µM | [4] |

Experimental Protocols

Synthesis of MDL-800

The synthesis of MDL-800 involves a multi-step process as outlined below.

-

Step 1: Synthesis of Methyl 2-(((5-bromo-4-fluoro-2-methylphenyl)amino)sulfonyl)-5-nitrobenzoate. To a solution of 5-bromo-4-fluoro-2-methylaniline in pyridine, methyl 2-(chlorosulfonyl)-5-nitrobenzoate is added at 0 °C. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 8 hours.[4]

-

Step 2: Reduction of the Nitro Group. The product from Step 1 is then subjected to a reduction of the nitro group to an amine.

-

Step 3: Sulfonylation. The resulting amine is then reacted with 3,5-dichlorobenzenesulfonyl chloride to yield the final product, MDL-800.

A detailed, step-by-step synthesis protocol with characterization data can be found in the supplementary information of the original publication by Huang et al., Nature Chemical Biology, 2018.[7][8][9]

SIRT6 Activity Assay (Fluor de Lys Assay)

This assay measures the deacetylase activity of SIRT6 on a fluorogenic substrate.

-

Prepare a reaction mixture containing SIRT6 enzyme, the acetylated peptide substrate (e.g., RHKK-Ac-AMC), NAD⁺, and MDL-800 at various concentrations in an appropriate assay buffer.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a SIRT6 inhibitor (e.g., nicotinamide). The developer cleaves the deacetylated peptide, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the EC₅₀ value by plotting the fluorescence intensity against the concentration of MDL-800.

Cell Proliferation Assay (CCK-8 or MTT)

This assay determines the effect of MDL-800 on the proliferation of cancer cells.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of MDL-800 or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for Histone Acetylation

This technique is used to assess the effect of MDL-800 on the acetylation status of SIRT6 substrates.

-

Treat cells with MDL-800 at various concentrations for a specified time.

-

Lyse the cells and extract total protein or histone proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-H3K9ac, anti-H3K56ac) and a loading control (e.g., anti-Histone H3, anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of MDL-800 in a living organism.

-

Implant cancer cells (e.g., BEL-7405 or NSCLC cell lines) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment groups (vehicle control and MDL-800 at various doses).

-

Administer MDL-800 or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Visualizations

MDL-800, through its activation of SIRT6, modulates several key signaling pathways involved in cancer progression.

SIRT6-Mediated Cell Cycle Arrest

MDL-800 treatment leads to the activation of SIRT6, which in turn deacetylates H3K9 and H3K56. This epigenetic modification results in the transcriptional repression of genes crucial for cell cycle progression, leading to an arrest in the G0/G1 phase.

References

- 1. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SIRT6 activator MDL‐800 improves genomic stability and pluripotency of old murine‐derived iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Identification of a cellularly active SIRT6 allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

The Core Mechanism of MDL-800: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6). The information presented herein is collated from peer-reviewed scientific literature and is intended for a technical audience engaged in biomedical research and drug discovery.

Core Mechanism of Action: Allosteric Activation of SIRT6

MDL-800 functions as a potent and selective activator of SIRT6, a NAD+-dependent deacetylase.[1][2][3][4][5][6][7][8][9][10][11] Unlike orthosteric modulators that bind to the active site, MDL-800 binds to an allosteric site on the SIRT6 protein.[2][8][10] This binding event induces a conformational change in the enzyme, leading to an enhancement of its catalytic activity. The primary molecular consequence of MDL-800-mediated SIRT6 activation is the deacetylation of histone H3 at specific lysine residues, most notably H3K9ac and H3K56ac.[1][2][4][8][10] This epigenetic modification alters gene expression and subsequently modulates various cellular signaling pathways.

Key Signaling Pathways Modulated by MDL-800

The activation of SIRT6 by MDL-800 initiates a cascade of downstream signaling events, impacting inflammation, cell proliferation, and metabolism.

Anti-inflammatory Effects via NF-κB Pathway Suppression

MDL-800 exhibits significant anti-inflammatory properties by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][12] This is achieved through the SIRT6-mediated deacetylation of key components in the pathway, which leads to the inhibition of NF-κB p65 and IκBα phosphorylation.[1] The suppression of NF-κB activity results in a decreased expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][6]

Anti-proliferative Effects via mTOR and MAPK Pathway Inhibition

In the context of oncology, MDL-800 demonstrates anti-proliferative activity by inhibiting the mTOR and MAPK signaling pathways.[2][4] The inhibition of mTOR signaling impacts cellular metabolism and protein synthesis, which are critical for cancer cell growth.[2] Furthermore, in non-small cell lung cancer (NSCLC), MDL-800 has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by reducing the phosphorylation of MEK and ERK.[4] This leads to cell cycle arrest, typically at the G0/G1 phase.[4][8]

References

- 1. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MDL-800 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MDL-800 | SIRT6 activator | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The SIRT6 activator MDL-800 improves genomic stability and pluripotency of old murine-derived iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

MDL-800: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a novel small molecule that has been identified as a selective, allosteric activator of Sirtuin 6 (SIRT6)[1][2]. SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation[1]. Due to its involvement in these pathways, SIRT6 has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related pathologies. MDL-800 represents a first-in-class compound that can be utilized to explore the physiological and pathological roles of SIRT6 deacetylation[3]. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of MDL-800.

Discovery

MDL-800 was identified through a high-throughput screening process aimed at discovering cellularly active allosteric activators of SIRT6. The discovery was first reported by Huang Z, et al. in Nature Chemical Biology in 2018. This research identified MDL-800 as a potent and selective activator of SIRT6's deacetylase activity.

Synthesis of MDL-800

The chemical formula for MDL-800 is C21H16BrCl2FN2O6S2, and its molecular weight is 626.30[1]. The synthesis of MDL-800 can be achieved through a multi-step process, as detailed below.

Synthetic Scheme

Caption: Synthetic pathway for MDL-800.

Experimental Protocol for Synthesis

Step 1: Synthesis of Intermediate 1

-

To a solution of 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in pyridine, add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for 8 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

-

To a solution of Intermediate 1 in a mixture of ethanol and water, add iron powder (Fe) and ammonium chloride (NH4Cl).

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the iron catalyst.

-

Extract the product and purify by column chromatography to obtain Intermediate 2.

Step 3: Synthesis of MDL-800

-

Dissolve Intermediate 2 in pyridine and cool the solution to 0°C.

-

Add 3,5-dichlorobenzenesulfonyl chloride (1.2 eq) to the solution.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.

-

After the reaction is complete, perform an aqueous workup and extract the final product.

-

Purify the crude product by column chromatography to yield MDL-800.

Mechanism of Action

MDL-800 functions as an allosteric activator of SIRT6. It binds to a site on the SIRT6 enzyme that is distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This allosteric activation specifically increases the deacetylase activity of SIRT6.

Signaling Pathway

Caption: MDL-800 signaling pathway.

The activation of SIRT6 by MDL-800 leads to the deacetylation of key histone substrates, including H3K9ac and H3K56ac. This results in alterations in gene expression that can lead to various cellular outcomes, such as cell cycle arrest in cancer cells. Additionally, SIRT6-mediated deacetylation of NF-κB is thought to contribute to the anti-inflammatory effects of MDL-800.

Quantitative Data

The following tables summarize the key quantitative data reported for MDL-800 in various studies.

Table 1: In Vitro Activity of MDL-800

| Parameter | Cell Line/Assay | Value | Reference |

| EC50 | SIRT6 Deacetylase Activity | 11.0 ± 0.3 µM | [4] |

| IC50 | NSCLC Cell Proliferation | 21.5 to 34.5 µM | [4] |

| IC50 | BEL-7405 (HCC) Proliferation | 23.3 µM | |

| IC50 | PLC/PRF/5 (HCC) Proliferation | 18.6 µM | |

| IC50 | Bel7402 (HCC) Proliferation | 24.0 µM |

Table 2: In Vivo Efficacy of MDL-800

| Animal Model | Treatment | Outcome | Reference |

| NSCLC Xenograft | 80 mg/kg/day, i.p., 14 days | Marked suppression of tumor growth | [4] |

| HCC Xenograft | 50-150 mg/kg/day, i.p., 2 weeks | Dose-dependent suppression of tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of MDL-800.

Cell Viability Assay (CCK-8)

Caption: Cell viability assay workflow.

-

Cell Seeding: Seed cells (e.g., NSCLC or HCC cell lines) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of MDL-800 (typically ranging from 10 to 50 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Caption: Western blot analysis workflow.

-

Cell Treatment and Lysis: Treat cells with MDL-800 for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-SIRT6, anti-H3K9ac, anti-H3K56ac, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Caption: In vivo xenograft model workflow.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCC827 cells) in Matrigel into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).

-

Treatment Groups: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer MDL-800 (e.g., 80 mg/kg) or vehicle control intraperitoneally (i.p.) daily for a specified period (e.g., 14 days).

-

Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors, and perform further analysis such as Western blotting or immunohistochemistry.

References

An In-depth Technical Guide to the Target Identification of MDL-800

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target identification and mechanism of action of MDL-800, a small-molecule compound with significant therapeutic potential. The information is collated from key research findings to serve as a detailed guide for professionals in the field of drug discovery and development.

Primary Molecular Target: Sirtuin 6 (SIRT6)

The principal molecular target of MDL-800 has been unequivocally identified as Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1][2][3] MDL-800 functions as a selective, allosteric activator of SIRT6.[3][4][5][6] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency by up to 22-fold.[7][8] This activation increases the binding affinities for both its cofactor, NAD+, and its acetylated substrates.[5][9]

The primary downstream effect of SIRT6 activation by MDL-800 is the deacetylation of histone H3 at specific lysine residues, notably H3K9ac, H3K18ac, and H3K56ac.[2][5][9][10] This epigenetic modification leads to changes in gene expression that underpin the compound's observed cellular effects.

The potency of MDL-800 in activating SIRT6 has been quantified through various enzymatic assays.

| Parameter | Value (µM) | Assay Type | Source |

| EC50 | 10.3 ± 0.3 | FDL Deacetylase Assay | [6][7][11] |

| EC50 | 11.0 ± 0.3 | FDL Deacetylase Assay | [2] |

Experimental Protocols for Target Identification and Validation

The identification of SIRT6 as the direct target of MDL-800 was established through a series of rigorous experimental procedures designed to confirm direct binding, enzymatic activation, and target-specific cellular activity.

-

Methodology: The primary method involves a Fluor-de-Lys (FDL) assay. Recombinant human SIRT6 enzyme is incubated with an acetylated peptide substrate (e.g., RHKK-Ac-AMC) and the cofactor NAD+ in the presence of varying concentrations of MDL-800.[2] The deacetylated product is then cleaved by a developer, releasing a fluorophore (AMC), which is quantified to determine the rate of enzymatic activity. High-performance liquid chromatography (HPLC) has also been used to separate and quantify the deacetylated peptide product, confirming the results of the FDL assay.[10]

-

Purpose: To directly measure the effect of MDL-800 on the catalytic activity of SIRT6 and to determine its potency (EC50).

-

Methodology 1: Western Blot Analysis: Cancer cell lines (e.g., NSCLC, HCC) are treated with MDL-800 for a specified period (e.g., 48 hours).[2][5] Total cell lysates or histone extracts are then prepared and subjected to SDS-PAGE and transferred to a membrane. Western blotting is performed using specific antibodies against acetylated histone marks (H3K9ac, H3K18ac, H3K56ac) and total histone H3 as a loading control.[2][5]

-

Purpose: To confirm that MDL-800 engages SIRT6 in a cellular context, leading to a measurable decrease in its specific histone substrates.

-

Methodology 2: Cellular Thermal Shift Assay (CETSA): This method confirms direct target binding in intact cells. Cells are treated with MDL-800 or a vehicle control. The cells are then heated to various temperatures, lysed, and the soluble fraction is separated by centrifugation. The amount of soluble SIRT6 remaining at each temperature is quantified by Western blot.[10]

-

Purpose: To demonstrate that MDL-800 binding stabilizes the SIRT6 protein, increasing its melting temperature and thus confirming direct physical interaction within the cell.[10]

-

Methodology 1: SIRT6 Knockout/Knockdown: CRISPR/Cas9 technology is used to generate cell lines lacking the SIRT6 gene (SIRT6-KO).[2][5] These cells, alongside their wild-type (WT) counterparts, are treated with MDL-800. The effects on histone acetylation and cell proliferation are then compared.

-

Purpose: To demonstrate that the cellular effects of MDL-800 are dependent on the presence of its target, SIRT6. The antiproliferative and deacetylase-activating effects of MDL-800 are significantly diminished in SIRT6-KO cells.[2]

-

Methodology 2: Inactive Control Compound: A structurally similar but inactive analog, MDL-800NG, is used as a negative control in cellular assays.[2]

-

Purpose: To ensure that the observed biological activity is due to the specific chemical structure of MDL-800 and not to off-target or non-specific compound effects.

Downstream Cellular Effects and Signaling Pathways

MDL-800's activation of SIRT6 initiates a cascade of events affecting multiple signaling pathways, primarily leading to anti-proliferative and anti-inflammatory outcomes.

MDL-800 demonstrates broad anti-proliferative effects across a range of cancer cell lines. This activity is a direct consequence of SIRT6-mediated histone deacetylation, leading to cell cycle arrest, typically at the G0/G1 phase.[2][5][7]

| Cell Line Type | Cancer Type | IC50 Range (µM) | Source |

| 12 NSCLC Cell Lines | Non-Small Cell Lung Cancer | 21.5 - 34.5 | [2] |

| BEL-7405, PLC/PRF/5, Bel7402 | Hepatocellular Carcinoma | 18.6 - 24.0 | [3] |

| BEL-7405 | Hepatocellular Carcinoma | 90.4 | [4] |

A. Core Target Activation and Epigenetic Modification

MDL-800 allosterically binds to SIRT6, enhancing its ability to deacetylate histone H3 at lysine 9, 18, and 56. This is the primary mechanism through which MDL-800 exerts its biological effects.

Caption: Core mechanism of MDL-800 action on SIRT6.

B. Anti-Cancer Signaling in NSCLC and HNSCC

In cancer cells, SIRT6 activation by MDL-800 leads to the suppression of key pro-growth signaling pathways, including the MAPK and mTOR pathways. This results in cell cycle arrest and reduced protein translation.[1][2]

Caption: Anti-cancer signaling pathways inhibited by MDL-800.

C. Anti-Inflammatory NF-κB Pathway Modulation

MDL-800 exerts anti-inflammatory effects by activating SIRT6, which subsequently inhibits the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12]

Caption: MDL-800's anti-inflammatory mechanism via NF-κB.

D. SIRT6-Independent Pathway in Hepatocytes

Interestingly, in hepatocytes, MDL-800 has been shown to suppress PPARα and fatty acid oxidation genes through a mechanism independent of its role as a SIRT6 activator.[13] This effect is mediated by the induction of oxidative stress.[13]

Caption: SIRT6-independent pathway of MDL-800 in hepatocytes.

Conclusion

MDL-800 is a well-characterized, selective allosteric activator of SIRT6. Its primary target has been robustly identified through a combination of in vitro enzymatic assays, cellular target engagement studies, and genetic knockout experiments. The compound's mechanism of action, centered on the epigenetic modulation of histone H3, leads to potent anti-proliferative and anti-inflammatory effects by downregulating critical signaling pathways such as MAPK, mTOR, and NF-κB. While its primary activities are SIRT6-dependent, the existence of parallel pathways, as seen in hepatocytes, highlights the importance of characterizing compound activity across different cellular contexts. This guide summarizes the core technical data defining MDL-800 as a valuable pharmacological tool and a promising therapeutic lead compound.

References

- 1. Pharmacological activation of SIRT6 suppresses progression of head and neck and esophageal squamous cell carcinoma by modulation of cellular metabolism and protein translation | Sciety [sciety.org]

- 2. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of a cellularly active SIRT6 allosteric activator | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer [thno.org]

- 11. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KoreaMed [koreamed.org]

The Biological Activity of MDL-800: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective small-molecule allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase.[1][2][3] SIRT6 plays a crucial role in a variety of cellular processes, including DNA repair, metabolism, and inflammation, by deacetylating histone and non-histone protein targets.[4][5] Notably, SIRT6 acts as a tumor suppressor in several cancers, where its expression is often downregulated.[6] MDL-800 enhances the catalytic efficiency of SIRT6, leading to a global decrease in the acetylation of its key substrates, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][6] This targeted activation of SIRT6 by MDL-800 has demonstrated significant anti-tumor and anti-inflammatory effects, making it a promising therapeutic agent for further investigation.

Quantitative Biological Activity Data

The biological activity of MDL-800 has been quantified across various in vitro and cellular assays. The following tables summarize the key efficacy and potency values reported in the literature.

| Parameter | Value | Assay System | Reference |

| EC50 | 10.3 ± 0.3 µM | SIRT6 Deacetylation (FDL Assay) | [1] |

| EC50 | 11.0 ± 0.3 µM | SIRT6 Deacetylation (FDL Assay, NSCLC) | |

| Fold Activation | > 22-fold at 100 µM | SIRT6 Deacetylation (FDL Assay) | [1] |

| Cell Line | Cancer Type | IC50 (48h) | Reference |

| BEL-7405 | Hepatocellular Carcinoma (HCC) | 90.4 µM | [3] |

| Various NSCLC Lines | Non-Small Cell Lung Cancer | 21.5 - 34.5 µM |

Core Signaling Pathways and Mechanisms of Action

MDL-800 exerts its biological effects primarily through the allosteric activation of SIRT6, which in turn modulates several downstream signaling pathways critical for cell growth, proliferation, and inflammation.

SIRT6-Mediated Deacetylation and Cell Cycle Arrest

Activation of SIRT6 by MDL-800 leads to the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1] This epigenetic modification results in cell cycle arrest at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[1]

Inhibition of mTOR Signaling

MDL-800 treatment has been shown to suppress the mTOR signaling pathway, a key regulator of protein synthesis and cell growth. This is evidenced by the reduced phosphorylation of ribosomal protein S6 (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]

Modulation of NF-κB and MAPK Pathways

MDL-800 has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway.[2] This is achieved by inhibiting the phosphorylation of NF-κB p65 and IκBα.[2] Additionally, in non-small cell lung cancer models, MDL-800 has been shown to inhibit the MAPK pathway by decreasing the phosphorylation of MEK and ERK.

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. ucallmlabs.com [ucallmlabs.com]

- 4. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Allosteric SIRT6 Activator MDL-800: A Technical Review for Drug Development Professionals

An In-depth Guide to the Preclinical Pharmacology and Mechanism of Action of a Novel Sirtuin 6 Modulator

Abstract

MDL-800 has emerged as a significant research tool and potential therapeutic lead, acting as a selective, allosteric activator of Sirtuin 6 (SIRT6). This NAD+-dependent deacetylase is a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, and is implicated in tumorigenesis. This technical whitepaper provides a comprehensive review of the preclinical data on MDL-800, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its characterization. Detailed summaries of its effects on key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, are presented. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of SIRT6 activation.

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play pivotal roles in cellular homeostasis and are implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. SIRT6 is known to deacetylate histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), thereby modulating gene expression. Its role as a tumor suppressor in several cancers has made it an attractive target for therapeutic intervention.

MDL-800 is a first-in-class, cell-permeable, allosteric activator of SIRT6.[1][2][3] It has been shown to selectively enhance the deacetylase activity of SIRT6, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document synthesizes the available literature on MDL-800, presenting its chemical properties, pharmacological data, and mechanism of action in a structured format for researchers and developers in the pharmaceutical sciences.

Chemical and Physical Properties

MDL-800 is a small molecule with the following chemical identity:

| Property | Value |

| IUPAC Name | Methyl 2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoate[1] |

| CAS Number | 2275619-53-7[1] |

| Molecular Formula | C21H16BrCl2FN2O6S2[1] |

| Molecular Weight | 626.30 g/mol [2] |

| Appearance | White to beige powder[2] |

A detailed, step-by-step synthesis protocol for MDL-800 is not publicly available and is considered proprietary information. The initial identification and synthesis of MDL-800 are described in the work by Huang et al. (2018).[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for MDL-800 reported in the literature.

Table 1: In Vitro Activity of MDL-800

| Parameter | Cell Line / Assay | Value | Reference(s) |

| SIRT6 Activation (EC50) | Fluor-de-Lys (FDL) assay with RHKK-Ac-AMC peptide | 10.3 - 11.0 ± 0.3 µM | [5][6] |

| IC50 (Cell Proliferation) | Non-Small Cell Lung Cancer (NSCLC) cell lines (12 lines) | 21.5 - 34.5 µM | [6] |

| Hepatocellular Carcinoma (HCC) - BEL-7405 | 23.3 µM | [4] | |

| Hepatocellular Carcinoma (HCC) - PLC/PRF/5 | 18.6 µM | [5] | |

| Hepatocellular Carcinoma (HCC) - Bel7402 | 24.0 µM | [5] | |

| EC50 (Cell Death) | Hepatocellular Carcinoma (HCC) - BEL-7405 | 90.4 µM | [4][7] |

| Selectivity | SIRT1, SIRT3, SIRT4, HDAC1-11 | No activity up to 100 µM | [5][7] |

| SIRT2, SIRT5, SIRT7 | Weak activity (>10-fold selectivity for SIRT6) | [5] |

Table 2: In Vivo Efficacy of MDL-800

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| BEL-7405 HCC Xenograft (Mouse) | 50, 100, 150 mg/kg, intraperitoneal injection | Dose-dependent reduction in tumor weight and volume | [4] |

| HCC827 NSCLC Xenograft (Mouse) | 80 mg/kg/day, intraperitoneal injection for 14 days | Significant suppression of tumor growth | [6] |

| Cutaneous Wound Healing (Mouse) | 5 and 25 mg/kg, topical application | Accelerated wound healing, reduced inflammation | [8] |

Table 3: Pharmacokinetic Parameters of MDL-800 in Mice

| Parameter | Route of Administration | Value | Reference(s) |

| Bioavailability (F%) | Intraperitoneal (IP) | 73.6% | [6] |

Mechanism of Action

MDL-800 functions as an allosteric activator of SIRT6. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the binding of both the acetylated substrate and the NAD+ cofactor, thereby increasing the catalytic efficiency of deacetylation.[5]

The primary downstream effects of SIRT6 activation by MDL-800 include:

-

Histone Deacetylation: MDL-800 treatment leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac) in various cancer cell lines.[6]

-

Cell Cycle Arrest: The anti-proliferative effects of MDL-800 are associated with the induction of cell cycle arrest at the G0/G1 phase.[6]

-

Modulation of Signaling Pathways: MDL-800 has been shown to suppress the MAPK/ERK and NF-κB signaling pathways.[6][8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by MDL-800.

References

- 1. Upregulation of SIRT6 predicts poor prognosis and promotes metastasis of non-small cell lung cancer via the ERK1/2/MMP9 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idibell.cat [idibell.cat]

- 3. researchgate.net [researchgate.net]

- 4. SIRT6 through PI3K/Akt/mTOR signaling pathway to enhance radiosensitivity of non-Small cell lung cancer and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calorie restriction-induced SIRT6 activation delays aging by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sirtuin SIRT6 suppresses cell proliferation through inhibition of Twist1 expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of MDL-800

Disclaimer: This document summarizes the currently available preclinical data on the safety and toxicity of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6). The information is intended for researchers, scientists, and drug development professionals. It is crucial to note that comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity assessments in animal models, are not publicly available at this time. Therefore, this guide represents a consolidation of existing findings and should not be considered a complete safety evaluation.

Introduction

MDL-800 is a small molecule activator of SIRT6, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. Due to its multifaceted functions, pharmacological activation of SIRT6 by compounds like MDL-800 is being explored for therapeutic potential in oncology and wound healing.[1][2][3] This guide focuses on the preclinical safety and toxicity aspects of MDL-800 that have been reported in the scientific literature.

Summary of Quantitative Toxicity Data

The publicly available data on the toxicity of MDL-800 is limited to in vitro studies. These studies have primarily focused on cytotoxicity in hepatocyte cell lines.

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| AML12 (mouse hepatocytes) | Cytotoxicity Assay | Cell Viability | 25 µM | Marginal cytotoxicity observed | [4] |

| AML12 (mouse hepatocytes) | Cytotoxicity Assay | Cell Viability | 50 µM | Marked enhancement of cytotoxicity | [4] |

| AML12 (mouse hepatocytes) | Cytotoxicity Assay | Cell Viability | 100 µM | Marked enhancement of cytotoxicity | [4] |

Note: No in vivo acute toxicity data, such as LD50 values, or data from repeat-dose toxicity studies (sub-chronic or chronic) have been identified in the public domain. One study reported the intraperitoneal administration of MDL-800 at a dose of 80 mg/kg/day for 14 days in a non-small cell lung cancer (NSCLC) xenograft mouse model, suggesting this regimen was tolerated within the context of that specific efficacy study.[5]

Experimental Protocols

Objective: To determine the cytotoxic effects of MDL-800 on hepatocytes.

Cell Line: AML12 mouse hepatocytes.

Methodology:

-

AML12 cells were seeded in appropriate multi-well plates and allowed to adhere.

-

Cells were then treated with varying concentrations of MDL-800 (e.g., 25 µM, 50 µM, and 100 µM) or vehicle control.

-

Following a specified incubation period, cell viability was assessed using a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay that measures metabolic activity.

-

The absorbance was measured using a microplate reader, and cell viability was calculated as a percentage relative to the vehicle-treated control cells.

Objective: To investigate the effect of MDL-800 on the activation of stress-related signaling pathways.

Cell Line: AML12 mouse hepatocytes.

Methodology:

-

AML12 cells were treated with MDL-800 at concentrations of 50 µM and 100 µM.

-

Following treatment, cell lysates were prepared.

-

Western blot analysis was performed to detect the phosphorylated (activated) forms of key stress kinases: c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38), and extracellular signal-regulated kinase (ERK).

-

Total protein levels of these kinases were also measured to ensure equal loading.

-

The increased phosphorylation of these kinases at the tested concentrations was indicative of cellular stress induction.[4]

Objective: To measure the generation of intracellular ROS following MDL-800 treatment.

Cell Line: AML12 mouse hepatocytes.

Methodology:

-

AML12 cells were treated with different concentrations of MDL-800.

-

After the treatment period, cells were loaded with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Upon entering the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a fluorescence microplate reader.

-

A dose-dependent increase in DCF fluorescence indicated an increase in ROS production.[4]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed signaling cascade initiated by high concentrations of MDL-800 in hepatocytes, leading to cellular stress.

Caption: MDL-800 induced cellular stress pathway in hepatocytes.

The diagram below outlines the general workflow for assessing the in vitro toxicity of MDL-800 as described in the available literature.

Caption: Workflow for in vitro toxicity assessment of MDL-800.

Conclusion and Future Directions

The current understanding of the safety and toxicity profile of MDL-800 is in its nascent stages and is primarily based on in vitro observations in a single cell type. The available data suggests that at higher concentrations (≥ 25 µM), MDL-800 can induce cytotoxicity in hepatocytes, which appears to be mediated through the production of reactive oxygen species and the activation of cellular stress signaling pathways.

To establish a comprehensive safety profile for MDL-800, further studies are imperative. These should include:

-

In vivo acute toxicity studies to determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Repeat-dose toxicity studies (sub-acute, sub-chronic, and chronic) in relevant animal models to evaluate the potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity and carcinogenicity studies to assess the mutagenic and carcinogenic potential of MDL-800.

-

Safety pharmacology studies to investigate the effects of MDL-800 on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

-

Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of MDL-800 and its metabolites.

A thorough evaluation of these aspects will be critical for the further development of MDL-800 as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of MDL-800

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6). The information presented herein is intended to support researchers and drug development professionals in the effective use and formulation of this compound.

Introduction to MDL-800

MDL-800 is a potent and selective small molecule activator of SIRT6, a NAD+-dependent protein deacetylase.[1][2][3] SIRT6 is implicated in a variety of cellular processes, including DNA repair, metabolism, and inflammation, making it a promising therapeutic target for age-related diseases and cancer.[4][5][6] MDL-800 has been shown to enhance the deacetylase activity of SIRT6, leading to the inhibition of tumor cell proliferation and the promotion of genomic stability.[3][7] Understanding the physicochemical properties of MDL-800, particularly its solubility and stability, is critical for its application in both in vitro and in vivo research.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-[[(5-bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]-benzoic acid, methyl ester | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₁₆BrCl₂FN₂O₆S₂ | --INVALID-LINK-- |

| Molecular Weight | 626.3 g/mol | --INVALID-LINK-- |

| Appearance | White to beige solid | sigmaaldrich.com |

| CAS Number | 2275619-53-7 | --INVALID-LINK-- |

Solubility Profile

MDL-800 is a poorly water-soluble compound, necessitating the use of organic solvents for the preparation of stock solutions. The solubility in various common laboratory solvents is summarized below.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥52.8 mg/mL | --INVALID-LINK-- |

| 100 mg/mL (159.66 mM) | [8] | |

| 1 mg/mL | [3] | |

| Dimethylformamide (DMF) | 10 mg/mL | [3] |

| Ethanol (EtOH) | ≥8.03 mg/mL (with sonication) | --INVALID-LINK-- |

| Water | Insoluble | [8] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard shake-flask method for determining the equilibrium solubility of MDL-800.

Materials:

-

MDL-800

-

Selected solvents (e.g., DMSO, DMF, Ethanol, Water)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of MDL-800 to a scintillation vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of MDL-800 in the diluted supernatant using a validated HPLC method with a standard calibration curve.

-

The determined concentration represents the equilibrium solubility of MDL-800 in the tested solvent at the specified temperature.

Stability Profile

The stability of MDL-800 is a critical factor for its storage, handling, and use in experimental settings.

Solid-State Stability

As a solid, MDL-800 is reported to be stable for at least four years when stored at -20°C.[3]

Solution Stability

Stock solutions of MDL-800 in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10][11][12][13]

4.3.1 Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on MDL-800.

Materials:

-

MDL-800

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve MDL-800 in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve MDL-800 in a suitable solvent and add 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Dissolve MDL-800 in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for a defined period.

-

Thermal Degradation: Expose solid MDL-800 to elevated temperatures (e.g., 60°C) in an oven for a defined period.

-

Photostability: Expose a solution of MDL-800 and solid MDL-800 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate and identify any degradation products.

Mechanism of Action and Signaling Pathway

MDL-800 acts as an allosteric activator of SIRT6.[1][2] It binds to a site on the SIRT6 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's deacetylase activity. This leads to the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[3]

The activation of SIRT6 by MDL-800 has been shown to impact several downstream signaling pathways, including those involved in DNA repair and cell cycle regulation.

Experimental Workflows

Workflow for Preparing MDL-800 Stock and Working Solutions

Workflow for a Typical Cell-Based Assay with MDL-800

Conclusion

This technical guide provides essential information on the solubility and stability of MDL-800 for researchers and drug development professionals. Its poor aqueous solubility necessitates the use of organic solvents for stock solutions, and proper storage conditions are crucial for maintaining its integrity. The provided experimental protocols offer a starting point for in-house characterization and formulation development. A thorough understanding of these properties is fundamental to obtaining reliable and reproducible results in studies investigating the biological activities and therapeutic potential of this promising SIRT6 activator.

References

- 1. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. sgs.com [sgs.com]

- 12. pharmasm.com [pharmasm.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. database.ich.org [database.ich.org]

- 15. q1scientific.com [q1scientific.com]

- 16. 3 Important Photostability Testing Factors [sampled.com]

- 17. fda.gov [fda.gov]

- 18. ikev.org [ikev.org]

Methodological & Application

Application Notes: In Vitro Assays for MDL-800, a SIRT6 Activator

Introduction

MDL-800 is a first-in-class, cell-permeable, allosteric activator of Sirtuin 6 (SIRT6)[1][2]. SIRT6 is an NAD+-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, glucose metabolism, inflammation, and tumor suppression[3]. By binding to an allosteric site, MDL-800 enhances the catalytic efficiency of SIRT6, leading to the deacetylation of its key substrates, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac)[1][4]. These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activities of MDL-800.

Mechanism of Action

MDL-800 selectively activates SIRT6, enhancing its deacetylase activity by up to 22-fold[1][4]. This activation leads to decreased acetylation of H3K9 and H3K56, which in turn inhibits mTOR signaling and E2F-related transcription[1]. The downstream consequence in cancer cell lines is cell cycle arrest, primarily at the G0/G1 phase, and a subsequent reduction in cell proliferation[1][4][5]. In some contexts, such as non-small cell lung cancer (NSCLC), MDL-800 has also been shown to suppress the MAPK pathway[5][6]. Interestingly, at high concentrations in hepatocytes, MDL-800 can induce cellular stress and produce reactive oxygen species (ROS) in a SIRT6-independent manner[7].

Figure 1: MDL-800 SIRT6-dependent signaling pathway.

Data Presentation

Table 1: Biochemical Activity of MDL-800

| Assay Type | Parameter | Value | Reference |

| SIRT6 Deacetylation (FDL Assay) | EC50 | 10.3 ± 0.3 µM | [1][2][3][4] |

| SIRT6 Deacetylation (FDL Assay) | EC50 | 11.0 ± 0.3 µM | [5][6] |

| SIRT6 Deacetylation | Max Activation (at 100 µM) | >22-fold | [1] |

Table 2: Cellular Activity of MDL-800

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Bel7405 | Hepatocellular Carcinoma (HCC) | IC50 (Proliferation) | 23.3 µM | [3] |

| Bel7405 | Hepatocellular Carcinoma (HCC) | EC50 (Proliferation) | 90.4 µM | [8][9] |

| PLC/PRF/5 | Hepatocellular Carcinoma (HCC) | IC50 (Proliferation) | 18.6 µM | [3] |

| Bel7402 | Hepatocellular Carcinoma (HCC) | IC50 (Proliferation) | 24.0 µM | [3] |

| Various (12 lines) | Non-Small Cell Lung Cancer (NSCLC) | IC50 (Proliferation) | 21.5 - 34.5 µM | [5][6] |

| Bel7405 | Hepatocellular Carcinoma (HCC) | IC50 (Histone Deacetylation) | 23.3 µM | [9] |

Experimental Protocols

Protocol 1: In Vitro SIRT6 Deacetylation Assay (Fluor-de-Lys)

This biochemical assay quantifies the deacetylase activity of SIRT6 in the presence of MDL-800 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT6 protein

-

Fluorogenic peptide substrate (e.g., RHKK-Ac-AMC)[5]

-

NAD+

-

MDL-800 (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]

-

Developer solution (containing a protease to cleave the deacetylated peptide)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of MDL-800 in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the components in the following order:

-

Assay Buffer

-

MDL-800 dilution or vehicle (DMSO)

-

SIRT6 enzyme

-

NAD+

-

-

Initiate Reaction: Add the acetylated peptide substrate (e.g., final concentration of 75 µM) to all wells to start the reaction[5].

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Development: Add the Developer solution to each well. Incubate at 37°C for an additional 15-30 minutes to allow the generation of the fluorescent signal.

-

Measurement: Read the fluorescence intensity on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the fluorescence signal against the logarithm of MDL-800 concentration and fit the data to a dose-response curve to calculate the EC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. MDL-800 | SIRT6 activator | Probechem Biochemicals [probechem.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

Application Notes and Protocols for MDL-800 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD⁺-dependent protein deacetylase.[1][2][3] SIRT6 plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation.[4][5] As a tumor suppressor in several cancers, SIRT6 has emerged as a promising therapeutic target.[1][6] MDL-800 enhances the deacetylase activity of SIRT6, leading to the deacetylation of its substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[6][7] These epigenetic modifications result in the modulation of gene expression and subsequent cellular responses.

These application notes provide a comprehensive guide for utilizing MDL-800 in cell culture experiments, covering its mechanism of action, key applications, and detailed protocols for various assays.

Mechanism of Action

MDL-800 acts as an allosteric activator of SIRT6, meaning it binds to a site on the enzyme distinct from the active site to enhance its catalytic activity.[3][8] This activation leads to the removal of acetyl groups from histone and non-histone protein targets of SIRT6. A primary consequence of MDL-800 treatment in cells is the decreased acetylation of H3K9 and H3K56, which is associated with transcriptional repression of target genes.[6][7] The activation of SIRT6 by MDL-800 has been shown to impact several critical signaling pathways, including the suppression of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[1][9][10]

Caption: Mechanism of action of MDL-800 as a SIRT6 activator.

Key Applications in Cell Culture

MDL-800 has demonstrated a range of biological activities in various cell culture models:

-

Anti-proliferative Effects in Cancer Cells: MDL-800 inhibits the proliferation of a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1][6]

-

Induction of Cell Cycle Arrest: Treatment with MDL-800 leads to cell cycle arrest at the G0/G1 phase in cancer cells.[1][2]

-

Enhancement of Chemotherapy Efficacy: MDL-800 can sensitize drug-resistant cancer cells to conventional therapies, such as epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in NSCLC.[1][2]

-

Anti-inflammatory Effects: MDL-800 suppresses inflammatory responses by inhibiting the NF-κB signaling pathway.[9][10]

-

Promotion of Wound Healing: In cell culture models, MDL-800 has been shown to promote cell migration and tube formation, which are critical processes in wound healing.[9]

-

Improvement of Genomic Stability: MDL-800 enhances DNA repair mechanisms, thereby improving the genomic stability of cells, such as induced pluripotent stem cells (iPSCs).[4][5]

Quantitative Data Summary

The following tables summarize the effective concentrations of MDL-800 in various cell-based assays.

Table 1: EC₅₀ and IC₅₀ Values of MDL-800

| Parameter | Cell Line/Assay | Value | Reference |

| EC₅₀ (SIRT6 Activation) | In vitro FDL assay | 11.0 ± 0.3 µM | [1][2] |

| IC₅₀ (Proliferation) | Non-Small Cell Lung Cancer (NSCLC) cell lines | 21.5 - 34.5 µM | [1][2] |

| IC₅₀ (Proliferation) | Hepatocellular Carcinoma (HCC) cell lines | 18.6 - 24 µM | [6] |

| IC₅₀ (Histone Deacetylation) | BEL-7405 HCC cells | 23.3 µM | [11] |

Table 2: Effective Concentrations of MDL-800 for Various Cellular Effects

| Cellular Effect | Cell Type | Concentration Range | Reference |

| Cell Cycle Arrest (G0/G1) | NSCLC cells (HCC827, PC9) | 25 µM | [1][2] |

| Synergy with EGFR-TKIs | Osimertinib-resistant NSCLC cells | 25 - 50 µM | [1][2] |

| Inhibition of TNF-α Release | Primary mouse microglia | 0.1 - 5 µM | [11] |

| Promotion of Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 2.5 µM | [9] |

| Promotion of Proliferation | Human Dermal Fibroblasts (HDFs) | 2.5 µM | [9] |

| Reduction of DNA Damage | Primary human chondrocytes | 20 µM | [12] |

Experimental Protocols

Preparation of MDL-800 Stock Solution

MDL-800 is soluble in dimethyl sulfoxide (DMSO).[3][9][11]

-

Reconstitution: Prepare a high-concentration stock solution of MDL-800 in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 6.26 mg of MDL-800 (MW: 626.3 g/mol ) in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Cell Proliferation Assay (CCK-8 Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of MDL-800.[1][9]

Caption: Workflow for the cell proliferation (CCK-8) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MDL-800 stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of MDL-800 in complete medium.

-

Remove the medium from the wells and add 100 µL of the MDL-800 dilutions. Include wells with vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 hours).[1]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on methods used to assess MDL-800-induced cell cycle arrest.[1]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

MDL-800 stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of MDL-800 (e.g., 25 µM) or vehicle control for 48 hours.[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Histone Deacetylation

This protocol is for detecting changes in histone acetylation levels following MDL-800 treatment.[1][9]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

MDL-800 stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-H3K9ac, anti-H3K56ac, anti-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of MDL-800 for 48 hours.[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use Histone H3 or β-actin as a loading control.[1]

Signaling Pathway Analysis

MDL-800 has been shown to suppress the MAPK pathway, which is often hyperactivated in cancer.[1]

Caption: Inhibition of the MAPK pathway by MDL-800 via SIRT6 activation.

Troubleshooting and Considerations

-

Solubility: Ensure that MDL-800 is fully dissolved in DMSO before preparing working solutions. Precipitates can lead to inaccurate concentrations.

-

DMSO Toxicity: Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Line Variability: The sensitivity of different cell lines to MDL-800 can vary. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.

-

Off-Target Effects: While MDL-800 is reported to be a selective SIRT6 activator, it is good practice to consider potential off-target effects, especially at high concentrations.[3] SIRT6 knockout or knockdown cell lines can be valuable tools to confirm that the observed effects are SIRT6-dependent.[1][7]

-

Stability: Use freshly prepared dilutions of MDL-800 for experiments, as the stability in aqueous solutions over long periods may vary.

By following these guidelines and protocols, researchers can effectively utilize MDL-800 as a tool to investigate the biological functions of SIRT6 and explore its therapeutic potential in various disease models.

References

- 1. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The SIRT6 activator MDL-800 improves genomic stability and pluripotency of old murine-derived iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Sirtuin 6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MDL-800 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6), in various animal models. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of MDL-800.

Introduction to MDL-800

MDL-800 is a potent and selective small-molecule activator of SIRT6, a NAD+-dependent deacetylase.[1][2] SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation.[3][4] By allosterically activating SIRT6, MDL-800 enhances its deacetylase activity, leading to downstream effects on gene expression and signaling pathways.[5] This has positioned MDL-800 as a promising therapeutic candidate for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[3][6][7]

Mechanism of Action

MDL-800 functions by binding to an allosteric site on the SIRT6 enzyme, which in turn increases the binding affinities for its cofactor (NAD+) and acetylated substrates.[5] This enhanced binding leads to a significant increase in the catalytic efficiency of SIRT6's deacetylase activity.[5] A primary downstream effect of SIRT6 activation is the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which are key epigenetic marks.[4][5] This modulation of histone acetylation results in changes in gene expression, impacting various cellular functions.

Signaling Pathways Modulated by MDL-800

MDL-800 has been shown to influence several key signaling pathways through the activation of SIRT6:

-

MAPK/ERK Pathway: In non-small cell lung cancer (NSCLC) models, MDL-800 administration leads to a decrease in the phosphorylation of MEK and ERK, key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] This suggests an inhibitory effect on this pro-proliferative signaling cascade.

-

NF-κB Pathway: MDL-800 has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway.[7][10] Activated SIRT6 can deacetylate the p65 subunit of NF-κB, leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

-

AMPK/PPAR Signaling: In a rat model of metabolic syndrome, MDL-800 was found to activate AMP-activated protein kinase (AMPK) signaling and upregulate the expression of PGC1α and PPARα.[3] Concurrently, it suppressed the expression of PPARγ.[3] This highlights its role in regulating metabolic homeostasis.

In Vivo Administration Protocols

The following tables summarize the administration protocols for MDL-800 in various animal models based on published studies.

Table 1: MDL-800 Administration in Mouse Models

| Disease Model | Mouse Strain | Route of Administration | Dosage | Frequency | Duration | Vehicle | Reference |

| Non-Small Cell Lung Cancer (Xenograft) | Nude Mice | Intraperitoneal (IP) | 80 mg/kg | Daily | 14 days | Not Specified | [8][9] |

| Hepatocellular Carcinoma (Xenograft) | Immunocompromised Mice | Intraperitoneal (IP) | 50-150 mg/kg | Not Specified | Over 2 weeks | Not Specified | [2] |

| Cutaneous Wound Healing | Not Specified | Not Specified | 5 mg/kg and 25 mg/kg | Not Specified | Not Specified | 0.9% Saline | [10] |

Table 2: MDL-800 Administration in Rat Models

| Disease Model | Rat Strain | Route of Administration | Dosage | Frequency | Duration | Vehicle | Reference |

| Metabolic Syndrome | High-fat diet and streptozotocin-induced | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

Note: Specific details for the rat model were not fully available in the provided search results.

Detailed Experimental Protocols

Preparation of MDL-800 for In Vivo Administration

Materials:

-

MDL-800 powder

-

Vehicle (e.g., Carboxymethylcellulose sodium (CMC-Na) solution, Corn oil, or a solution of DMSO, PEG300, Tween80, and ddH2O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for Homogeneous Suspension (Oral Administration):

-

Weigh the required amount of MDL-800 powder.

-

Prepare the CMC-Na solution to the desired concentration (e.g., for a final concentration of 5 mg/mL, prepare a 1 mL CMC-Na solution).

-

Add the MDL-800 powder to the CMC-Na solution.

-

Vortex the mixture thoroughly to ensure a homogeneous suspension.[1]

Protocol for Injection (e.g., Intraperitoneal):

-

DMSO/Corn Oil Formulation:

-

Prepare a stock solution of MDL-800 in fresh DMSO (e.g., 100 mg/mL).

-

For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly until a uniform solution is achieved. Use immediately for optimal results.[1]

-

-

DMSO/PEG300/Tween80/ddH2O Formulation:

-

Prepare a clarified stock solution of MDL-800 in DMSO (e.g., 130 mg/mL).

-

For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-